Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl carboxylate group.
Methyl 3-isoquinolinecarboxylate: A similar compound with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthalenone: Another related compound with a different core structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
IKFZQBMIACWTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
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